molecular formula C22H18N2O B13680247 3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)

3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)

Cat. No.: B13680247
M. Wt: 326.4 g/mol
InChI Key: VQWZIPRNTRIIKA-UHFFFAOYSA-N
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Description

3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with two indole moieties connected by a methylene bridge to a methylfuran ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted in the industry .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole rings .

Scientific Research Applications

3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or activate receptors that trigger apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylfuran ring and the methylene bridge between the indole moieties differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

3-[1H-indol-3-yl-(5-methylfuran-2-yl)methyl]-1H-indole

InChI

InChI=1S/C22H18N2O/c1-14-10-11-21(25-14)22(17-12-23-19-8-4-2-6-15(17)19)18-13-24-20-9-5-3-7-16(18)20/h2-13,22-24H,1H3

InChI Key

VQWZIPRNTRIIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

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